4-Ethynyl-1,2-dimethylbenzene
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Overview
Description
4-Ethynyl-1,2-dimethylbenzene is an organic compound with the molecular formula C10H10. It is a derivative of benzene, where the benzene ring is substituted with an ethynyl group at the fourth position and two methyl groups at the first and second positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Friedel-Crafts alkylation of 1,2-dimethylbenzene with an appropriate ethynylating agent under acidic conditions .
Industrial Production Methods
Industrial production methods for 4-Ethynyl-1,2-dimethylbenzene often involve catalytic processes to ensure high yield and purity. These methods may include the use of metal catalysts such as palladium or nickel to facilitate the addition of the ethynyl group to the benzene ring .
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-1,2-dimethylbenzene undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form ethyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride are commonly used.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
4-Ethynyl-1,2-dimethylbenzene has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethynyl-1,2-dimethylbenzene involves its interaction with molecular targets through its ethynyl and methyl groups. The ethynyl group can participate in π-π interactions with aromatic systems, while the methyl groups can influence the compound’s steric and electronic properties. These interactions can affect the compound’s reactivity and binding affinity to various molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethynyl-1,4-dimethylbenzene
- 4-Ethynyl-1,3-dimethylbenzene
- 4-Ethynyl-1,2-dimethylbenzene
Uniqueness
This compound is unique due to the specific positioning of its ethynyl and methyl groups, which confer distinct steric and electronic properties. This unique arrangement can influence its reactivity and interactions compared to other similar compounds .
Properties
IUPAC Name |
4-ethynyl-1,2-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-4-10-6-5-8(2)9(3)7-10/h1,5-7H,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYDCEPXDOGJOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10611984 |
Source
|
Record name | 4-Ethynyl-1,2-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10611984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860178-73-0 |
Source
|
Record name | 4-Ethynyl-1,2-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10611984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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